1,2-Epoxyoctane physical and chemical properties
1,2-Epoxyoctane physical and chemical properties
An In-depth Technical Guide to 1,2-Epoxyoctane: Properties, Protocols, and Applications
Introduction
1,2-Epoxyoctane, also known by synonyms such as 1-Octene (B94956) oxide and 2-Hexyloxirane, is an organic compound belonging to the epoxide class.[1][2][3][4][5][6][7][8] It is characterized by a strained three-membered ring containing an oxygen atom, which imparts significant reactivity.[9] This reactivity makes it a valuable intermediate and building block in organic synthesis, with applications in the production of fine chemicals, pharmaceuticals, agrochemicals, and polymers like epoxy resins.[1][2][9][10] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its role in scientific research and drug development.
Physical and Chemical Properties
1,2-Epoxyoctane is a colorless liquid under standard conditions.[1][7] It is slightly soluble in water but soluble in organic solvents like ethers and benzene.[1][2][5][6][7][11] The compound is known to be moisture-sensitive and should be stored under an inert atmosphere.[1][5][6][7][12]
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O | [1][2][3][8][13][14][15] |
| Molecular Weight | 128.21 g/mol | [1][2][3][4][8][13][14] |
| CAS Number | 2984-50-1 | [1][2][3][4][5][6][7][9][13][14][15][16] |
| Appearance | Colorless Liquid | [1][7][12][15] |
| Boiling Point | 62-64 °C at 17 mmHg | [1][3][4][11] |
| 169.5 °C at 760 mmHg | [2][13] | |
| Density | 0.835 - 0.839 g/mL at 20-25 °C | [1][2][3][4][5][11] |
| Refractive Index (n20/D) | 1.420 | [1][3][4][5] |
| Vapor Pressure | 2.04 mmHg at 25°C | [1][13] |
Safety and Handling Properties
| Property | Value | Source(s) |
| Flash Point | 37 °C (98.6 °F) - closed cup | [1][2][3][5][13] |
| Hazard Codes | Xi (Irritant) | [1][5] |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][3] |
| Precautionary Statements | P210, P261, P305+P351+P338 | [2][3] |
| Storage Temperature | 2-8°C, under inert gas | [1][2][3][5][7] |
Reactivity and Chemical Behavior
The chemical behavior of 1,2-Epoxyoctane is dominated by the high ring strain of the oxirane ring, making it susceptible to nucleophilic attack.[9] This reactivity is the basis for its utility in synthesis.
-
Ring-Opening Reactions : The epoxide ring can be readily opened by a variety of nucleophiles under both acidic and basic conditions.[9] Acid-catalyzed hydrolysis, for example, yields the corresponding trans-1,2-diol (octane-1,2-diol).[9][17] This reaction is fundamental to its role as a synthetic intermediate.
-
Rearrangement : In the presence of heat or catalysts like boron trifluoride etherate, 1,2-Epoxyoctane can undergo rearrangement to form aldehydes.[9][18]
-
Polymerization : It serves as a monomer for the synthesis of polymers such as epoxy resins and polyether polyols, which are used in coatings, adhesives, and elastomers.[1]
Role in Biological Systems
In biological contexts, 1,2-Epoxyoctane is a substrate for epoxide hydrolase (EH) enzymes.[9] These enzymes are crucial for the detoxification of xenobiotics by converting reactive epoxides into less reactive diols, facilitating their excretion.[9][13] This makes 1,2-Epoxyoctane a useful tool for studying the activity and specificity of these metabolic enzymes.[9]
Metabolism of 1,2-Epoxyoctane by Epoxide Hydrolase.
Experimental Protocols
Synthesis of 1,2-Epoxyoctane from 1-Octene
A common method for the synthesis of epoxides is the epoxidation of an alkene. The following protocol is a general procedure using meta-chloroperoxybenzoic acid (m-CPBA), a widely used reagent for this transformation.[19]
Materials:
-
1-Octene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve 1-octene in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 1,2-Epoxyoctane.[19]
General workflow for the synthesis of 1,2-Epoxyoctane.
Analytical Characterization: Gas Chromatography (GC)
Gas chromatography is a primary technique for assessing the purity of 1,2-Epoxyoctane and for monitoring reaction progress.[20][21]
Objective: To determine the purity of a 1,2-Epoxyoctane sample.
Instrumentation:
-
Gas Chromatograph (e.g., Agilent, Shimadzu) with a Flame Ionization Detector (FID).[20]
-
Capillary Column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).[20][22]
-
Carrier Gas: Helium or Nitrogen.[20]
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the 1,2-Epoxyoctane sample in a volatile solvent such as dichloromethane or ethyl acetate.[20]
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to around 250 °C.
-
Temperature Program:
-
Data Analysis: The purity is determined by calculating the relative peak area of the 1,2-Epoxyoctane peak compared to the total area of all peaks in the chromatogram.[20][23] The retention time is used to identify the compound, which is shorter for compounds with lower boiling points.[23]
Spectroscopic Analysis (NMR, IR, MS)
Spectroscopic methods are essential for confirming the molecular structure of 1,2-Epoxyoctane.
-
¹H NMR: Provides information on the proton environment. Key signals for 1,2-Epoxyoctane include multiplets for the oxirane ring protons and signals corresponding to the hexyl chain.[24][25]
-
¹³C NMR: Shows distinct signals for the two carbons of the epoxide ring (typically around 47 and 52 ppm) and the carbons of the alkyl chain.[16]
-
IR Spectroscopy: The presence of the epoxide ring is confirmed by characteristic C-O stretching bands.[20]
-
Mass Spectrometry (MS): Provides the molecular weight from the molecular ion peak and fragmentation patterns characteristic of the structure.[20][26]
Workflow for the analytical characterization of 1,2-Epoxyoctane.
References
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- 5. chemwhat.com [chemwhat.com]
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